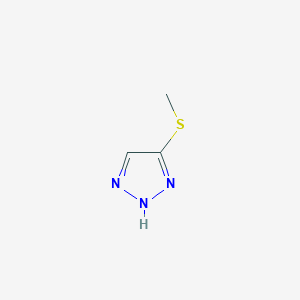![molecular formula C19H21ClN2S B13793963 1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride CAS No. 69965-44-2](/img/structure/B13793963.png)
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a phenylthio group and an imidazolium core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a phenylthio group with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to convert the carbonyl group into a methylene group.
Imidazolium Formation: The final step involves the reaction of the intermediate with imidazole in the presence of a suitable base to form the imidazolium salt.
Analyse Chemischer Reaktionen
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride has several scientific research applications:
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials, including ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride involves several molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes, leading to increased permeability and cell lysis.
Vergleich Mit ähnlichen Verbindungen
1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: This compound is widely used as an ionic liquid and has similar catalytic properties but lacks the phenylthio group.
1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with similar applications but different physical properties due to the absence of the phenylthio group.
The presence of the phenylthio group in this compound provides unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69965-44-2 |
|---|---|
Molekularformel |
C19H21ClN2S |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
3-[2-methyl-3-(4-phenylsulfanylphenyl)propyl]-1H-imidazol-3-ium;chloride |
InChI |
InChI=1S/C19H20N2S.ClH/c1-16(14-21-12-11-20-15-21)13-17-7-9-19(10-8-17)22-18-5-3-2-4-6-18;/h2-12,15-16H,13-14H2,1H3;1H |
InChI-Schlüssel |
HBCVTNKEGVSKIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)SC2=CC=CC=C2)C[N+]3=CNC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)





![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)

